N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-21-14(6-8-23-9-7-14)10-19-13(20)11-2-4-12(5-3-11)22-15(16,17)18/h2-5H,6-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCMXJCQQVTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Methoxythianyl Group: The methoxythianyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with a suitable methoxythianyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxythianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methoxythianyl group may participate in hydrogen bonding or other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Trifluoromethoxy vs. Trifluoromethyl Substitutions
- N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS 883028-23-7):
Aromatic Ring Modifications
- N-(4-Methoxyphenyl)-4-(trifluoromethoxy)benzamide (3r) :
- Features a 4-methoxyphenyl group instead of the thiane-containing substituent.
- Synthesized via manganese-mediated reductive transamidation, highlighting its compatibility with transition-metal catalysis .
- NMR data (¹H/¹³C) confirm electron-withdrawing effects of the trifluoromethoxy group, with deshielding observed at the ortho positions .
Heterocyclic Appendages
Oxadiazole Derivatives
- HSGN-235 (3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide): Incorporates a 1,3,4-oxadiazole ring, which enhances hydrogen-bonding capacity. Demonstrates antibacterial activity against Neisseria gonorrhoeae (MIC = 2 µg/mL), attributed to the oxadiazole’s role in targeting bacterial enzymes .
Thiazole and Triazole Derivatives
- N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide :
- 4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide :
Anticancer and Antimicrobial Activity
- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): A histone deacetylase (HDAC) inhibitor with IC₅₀ values of 100–200 µM against HepG2 and A549 cell lines. Lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA (LD₅₀ = 0.77 g/kg) .
- HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) :
Structural and Physicochemical Comparison
Biological Activity
N-[(4-Methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C12H12F3N1O2S1
- Molecular Weight : 305.29 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethoxy group is notable due to its influence on the compound's lipophilicity and potential interaction with biological targets.
Synthesis
Synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thian ring : This step involves the reaction of appropriate thiol and electrophilic reagents.
- Alkylation : The thian derivative is then alkylated with a suitable benzyl halide to introduce the benzamide moiety.
- Introduction of the trifluoromethoxy group : This can be achieved through nucleophilic substitution reactions involving trifluoromethoxy reagents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Inhibition of cell cycle progression : The compound induces G1 phase arrest in cancer cells.
- Induction of apoptosis : It activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | G1 phase arrest |
| HT-29 (Colon) | 10 | Apoptosis induction |
| A549 (Lung) | 20 | Inhibition of proliferation |
Antimicrobial Activity
This compound also displays antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its effectiveness is thought to stem from its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In Vivo Efficacy in Tumor Models : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile Assessment : Toxicological studies indicate that the compound exhibits low toxicity in animal models, suggesting a favorable safety profile for further development.
Q & A
Q. How can late-stage functionalization be achieved without disrupting the methoxythianyl group?
- Methodology :
- Protecting Groups : Temporarily shield the thioether with Boc groups during alkylation/arylation.
- Transition Metal Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, ensuring compatibility with trifluoromethoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
